molecular formula C18H28N2O5S B3016562 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pivalamide CAS No. 922066-55-5

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pivalamide

Cat. No.: B3016562
CAS No.: 922066-55-5
M. Wt: 384.49
InChI Key: GUWZFPUAOULDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pivalamide (CAS 922066-55-5) is a high-purity chemical reagent with a molecular formula of C18H28N2O5S and a molecular weight of 384.5 . This compound features a 6,7-dimethoxy-3,4-dihydroisoquinoline core structure, a motif recognized in pharmacological research for its interaction with biological targets, coupled with a sulfonyl ethyl linker attached to a pivalamide group . The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, and derivatives containing this core and a sulfonamide function have been investigated for their potential anticonvulsant properties . Furthermore, structural analogs incorporating the 6,7-dimethoxy-3,4-dihydroisoquinoline moiety are under active investigation as highly selective sigma-2 receptor ligands with demonstrated antinociceptive effects in vivo, suggesting potential relevance for neuropathic pain research . Other related compounds have been characterized as novel inhibitors capable of reversing P-glycoprotein-mediated multidrug resistance, indicating this chemical class may have applications in oncology research . This combination of features makes this compound a compound of significant interest for medicinal chemistry exploration, lead optimization studies, and various biochemical screening programs. The product is supplied for laboratory research use only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary applications. Researchers are encouraged to consult the safety data sheet prior to use.

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5S/c1-18(2,3)17(21)19-7-9-26(22,23)20-8-6-13-10-15(24-4)16(25-5)11-14(13)12-20/h10-11H,6-9,12H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWZFPUAOULDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCS(=O)(=O)N1CCC2=CC(=C(C=C2C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pivalamide typically involves multiple steps. One common method starts with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline, which can be synthesized by reacting 3,4-dimethoxyphenethylamine with aliphatic nitro compounds in polyphosphoric acid . This intermediate is then subjected to further reactions to introduce the sulfonyl and pivalamide groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pivalamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pivalamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pivalamide involves its interaction with specific molecular targets. The dihydroisoquinoline core can bind to various enzymes or receptors, modulating their activity. The sulfonyl and pivalamide groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in P-Glycoprotein Inhibition

GF120918 (N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide)
  • Key Features: Shares the 6,7-dimethoxy-dihydroisoquinoline core but incorporates an acridine carboxamide group instead of a pivalamide.
  • Activity : Potent P-gp inhibitor (IC₅₀ values in nM range), used to reverse multidrug resistance in cancer therapy .
  • Pharmacokinetics : Demonstrated efficacy in enhancing paclitaxel and mitoxantrone absorption in vitro .
XR9576 (N-(2-([(4-(2-[3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethyl)phenyl)amino]carbonyl)-4,5-dimethoxyphenyl)-3-quinolinecarboxamide)
  • Key Features: Contains a quinoline carboxamide and additional methoxy groups.
  • Activity : Broad-spectrum P-gp inhibitor with prolonged inhibitory effects compared to GF120918 .
Phthalazine Derivatives (e.g., N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide)
  • Key Features: Replaces the acridine or quinoline moiety with a phthalazine ring.
  • Activity: Novel P-gp inhibitors with IC₅₀ values < 1 μM, effective in reversing multidrug resistance in colorectal cancer models .

Pyridine-Based Pivalamide Analogues

Three pyridine derivatives from share the pivalamide group but differ in core structure and substituents:

Compound Name Molecular Formula Molecular Weight Key Substituents
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide C₁₁H₁₂ClIN₂O₂ 366.58 Chloro, iodo, formyl
2-Chloro-6-iodo-3-pivalamidoisonicotinic acid C₁₁H₁₂ClIN₂O₃ 382.58 Chloro, iodo, carboxylic acid
N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl)pivalamide C₁₃H₁₈ClIN₂O₃ 412.65 Chloro, iodo, dimethoxymethyl

Sigma-2 Receptor Imaging Agents

[¹⁸F]3f (N-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[¹⁸F]-fluoroethoxy)-5-iodo-3-methoxybenzamide)
  • Key Features : Contains a fluorine-18 label and benzamide group for PET/CT imaging.
  • Activity : High affinity for Sigma-2 receptors (Sig-2R), enabling detection of solid tumors .
  • Structural Contrast : Uses a butyl linker and radioisotope, unlike the sulfonyl ethyl group in the target compound.

Cyclohexane Carboxamide Derivatives

(1R,2R)-N-(1-Cyanocyclopropyl)-2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]cyclohexanecarboxamide
  • Key Features : Cyclohexane carboxamide replaces the sulfonyl ethyl linker.
  • Activity: Undocumented in provided evidence but likely targets enzymatic pathways due to the cyanocyclopropyl group .

Pharmacokinetic and Functional Comparisons

Parameter Target Compound GF120918 [¹⁸F]3f Pyridine Analogues
Molecular Weight 384.5 ~600 (estimated) ~600 366.58–412.65
Core Structure Dihydroisoquinoline + sulfonamide Dihydroisoquinoline + acridine Dihydroisoquinoline + benzamide Pyridine + pivalamide
Biological Target Undocumented (potential P-gp) P-gp Sigma-2 receptors Synthetic intermediates
Applications Hypothesized drug transport modulation MDR reversal Tumor imaging Chemical synthesis

Key Research Findings and Gaps

  • P-gp Inhibitors: GF120918 and phthalazine derivatives demonstrate that the 6,7-dimethoxy-dihydroisoquinoline core is critical for binding to P-gp’s transmembrane domains . The target compound’s sulfonamide group may alter binding kinetics compared to carboxamide-containing analogues.
  • Imaging Agents: The success of [¹⁸F]3f highlights the versatility of dihydroisoquinoline derivatives in diagnostics, though the target compound lacks radioisotopes for such applications .
  • Data Gaps : Physical properties (e.g., solubility, logP) and in vitro/in vivo activity data for the target compound are absent in current literature .

Biological Activity

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pivalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural combination of a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety linked to a sulfonamide and pivalamide group. Its molecular formula is C15H20N2O4SC_{15}H_{20}N_2O_4S, with a molecular weight of approximately 336.39 g/mol. The presence of the dimethoxy group and sulfonamide functionality is notable for enhancing its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The process may include:

  • Formation of the isoquinoline core : Utilizing starting materials such as 6,7-dimethoxy-3,4-dihydroisoquinoline.
  • Sulfonylation : Introducing the sulfonyl group through electrophilic substitution.
  • Amidation : Coupling with pivalic acid derivatives to form the final amide bond.

Cytotoxicity and Anticancer Activity

Research has demonstrated that derivatives of the isoquinoline structure exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds similar to this compound have been evaluated in vitro using the K562 cell line. In these studies, certain derivatives showed significant cytotoxic activity with IC50 values comparable to established chemotherapeutics like verapamil .

CompoundIC50 (μM)Activity Description
This compoundTBDPotential anticancer activity
Verapamil0.66Reference for comparison

The biological activity of this compound may be attributed to its ability to modulate multidrug resistance (MDR) pathways in cancer cells. The isoquinoline scaffold is known for its interaction with various biological targets that are implicated in drug resistance mechanisms.

Case Studies

  • Study on Multidrug Resistance : A series of isoquinoline derivatives were synthesized and tested for their ability to reverse MDR in K562/A02 cell lines. Some derivatives exhibited potent reversal activity with high selectivity ratios compared to standard treatments .
  • Neuroprotective Effects : Preliminary studies indicate that compounds within this class may also possess neuroprotective properties, potentially influencing pathways related to neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.